molecular formula C17H21N5O3 B2971810 N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-62-5

N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2971810
CAS No.: 946229-62-5
M. Wt: 343.387
InChI Key: MPLPBUJDVITHTR-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research on related heterocyclic compounds, such as imidazo[2,1-c][1,2,4]triazines, has shown significant progress in synthesizing novel compounds with promising biological activities. For instance, studies have focused on developing compounds with anti-inflammatory, analgesic, and antitumor properties by exploring various synthetic pathways and modifications to the core structure (Abu‐Hashem et al., 2020). Additionally, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for their remarkable antiavian influenza virus activity, highlighting the versatility of such frameworks in addressing different biological targets (Hebishy et al., 2020).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial potentials of imidazo[1,2,4]triazine derivatives and related compounds have been extensively studied. For example, certain derivatives have shown activity against pancreatic tumor cells and were active in mice, although their efficacy varied across different tumor types (Remers et al., 2015). Similarly, enaminones used as building blocks for synthesizing substituted pyrazoles have demonstrated significant antitumor and antimicrobial activities, offering a pathway for developing new therapeutic agents (Riyadh, 2011).

Chemical Characterization and Structural Analysis

The complexation properties and structural characterization of related compounds, such as lanthanides complexes with hetero donor ligands, have been investigated to understand their chemical behavior and potential applications in material science and medicinal chemistry (Kobayashi et al., 2019). These studies underscore the importance of detailed chemical analysis in developing compounds with specific desired properties.

Biochemical Analysis

Biochemical Properties

It is known that triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that several derivatives of triazines and tetrazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . These properties suggest that this compound may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that triazines and tetrazines possess high chemical stability , which suggests that this compound may have significant stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that triazines and tetrazines are involved in a variety of organic transformations , which suggests that this compound may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.

Properties

IUPAC Name

N-(3-methoxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-4-6-13(7-5-12)21-9-10-22-16(24)14(19-20-17(21)22)15(23)18-8-3-11-25-2/h4-7H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLPBUJDVITHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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